molecular formula C16H23N3 B15307091 1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine

1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine

Cat. No.: B15307091
M. Wt: 257.37 g/mol
InChI Key: AKZQFZJKGDJZRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine is a chemical compound with a complex structure that includes a pyrazole ring substituted with a tert-butylphenyl group and a methyl group.

Preparation Methods

The synthesis of 1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine typically involves multiple steps. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the tert-butylphenyl and methyl groups. The final step involves the formation of the ethan-1-amine group. Reaction conditions often include the use of specific catalysts and solvents to facilitate the reactions .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations can include the use of more efficient catalysts, higher reaction temperatures, and continuous flow processes to increase yield and reduce production time .

Chemical Reactions Analysis

1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound into its corresponding reduced forms using reagents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of its substituents is replaced by another group.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory effects.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its structure suggests it may interact with specific biological targets.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C16H23N3

Molecular Weight

257.37 g/mol

IUPAC Name

1-[1-(4-tert-butylphenyl)-5-methylpyrazol-4-yl]ethanamine

InChI

InChI=1S/C16H23N3/c1-11(17)15-10-18-19(12(15)2)14-8-6-13(7-9-14)16(3,4)5/h6-11H,17H2,1-5H3

InChI Key

AKZQFZJKGDJZRD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C2=CC=C(C=C2)C(C)(C)C)C(C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.